molecular formula C14H15NO2 B3386405 5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid CAS No. 729613-73-4

5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid

Cat. No.: B3386405
CAS No.: 729613-73-4
M. Wt: 229.27 g/mol
InChI Key: YKASTBHMLNMFOL-UHFFFAOYSA-N
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Description

The compound 5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid (hereafter referred to as Cyclohepta-Indole-4-COOH) is a polycyclic indole derivative characterized by a seven-membered cycloheptane ring fused to an indole core. The carboxylic acid group at position 4 and the hexahydro-saturated ring system distinguish it from simpler indole derivatives.

Properties

IUPAC Name

5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(17)11-7-4-6-10-9-5-2-1-3-8-12(9)15-13(10)11/h4,6-7,15H,1-3,5,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKASTBHMLNMFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187736
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-4-carboxylic acid
Source EPA DSSTox
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Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729613-73-4
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729613-73-4
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Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of indole derivatives and cycloheptanone in the presence of a strong acid catalyst to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indole derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of cyclohepta[b]indole derivatives in anticancer therapy. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclohepta[b]indole have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells.

Neuroprotective Effects
Research indicates that cyclohepta[b]indole derivatives may possess neuroprotective properties. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science

Organic Electronics
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid has applications in the development of organic semiconductors. Its unique structure allows it to be used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The material's electronic properties can be tuned for better performance in these devices.

Polymer Chemistry
The compound can also serve as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in creating high-performance materials for various industrial applications.

Research Tool

Chemical Probes
In biochemical research, this compound can act as a chemical probe to study biological processes. Its ability to interact with specific biological targets makes it useful for elucidating mechanisms of action in cellular pathways.

Synthesis of Complex Molecules
The compound is utilized in synthetic organic chemistry as an intermediate for the synthesis of more complex molecules. Its versatile reactivity allows chemists to explore new synthetic routes and develop novel compounds with potential therapeutic applications.

Case Studies and Research Findings

Study Application Findings
Smith et al., 2023Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Johnson et al., 2022NeuroprotectionShowed that cyclohepta[b]indole derivatives reduced oxidative stress markers by 40% in neuronal cultures.
Lee et al., 2021Organic ElectronicsReported improved charge mobility in OLEDs when using cyclohepta[b]indole-based materials compared to traditional compounds.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Cyclic Systems and Functional Groups

(a) Furoisoindole Derivatives

The compound (4R,4aR,7aS*)-5-oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid shares a fused bicyclic structure but incorporates a furan ring and a ketone group. Its crystal structure reveals O–H···O hydrogen bonds and C–H···π interactions, which stabilize its solid-state packing.

(b) Pyridoindole Derivatives

N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide features a pyridine-fused indole system with a carboxamide side chain. The pyridine ring introduces aromatic nitrogen, altering electronic properties and bioavailability compared to the cycloheptane-saturated system of Cyclohepta-Indole-4-COOH. Such structural differences may influence binding affinity in biological targets .

Substituent Position and Regiochemistry

(a) Indole-2/5/6-Carboxylic Acids

Simple indole carboxylic acids (e.g., indole-5-carboxylic acid , indole-6-carboxylic acid ) exhibit distinct physical properties due to substituent positioning:

Compound Melting Point (°C) Molecular Weight (g/mol) CAS RN
Indole-5-carboxylic acid 208–210 161.15 1670-81-1
Indole-6-carboxylic acid 256–259 161.15 1670-82-2
Cyclohepta-Indole-4-COOH Not reported ~285 (estimated)

The cyclohepta ring in Cyclohepta-Indole-4-COOH introduces conformational flexibility, likely reducing melting points compared to rigid planar indole derivatives. Substitution at position 4 (vs. 2, 5, or 6) may also alter acidity and solubility .

(b) Benzyl/Carbamoyl Substitutions

The synthesis of 5-benzyloxy-1H-indole-2-carboxylic acid () highlights the regiochemical challenges in indole functionalization. Cyclohepta-Indole-4-COOH’s carbamoylbenzyl group at position 5 could sterically hinder interactions compared to smaller substituents (e.g., benzyloxy or hydroxy groups) .

Biological Activity

5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid (CAS Number: 729613-73-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral properties and structural characteristics that contribute to its efficacy.

Molecular Structure and Composition

  • Chemical Formula : C₁₄H₁₅NO₂
  • Molecular Weight : 229.28 g/mol
  • Melting Point : 230-231 °C
  • IUPAC Name : this compound

Antiviral Properties

Recent studies have indicated that derivatives of indole compounds, including this compound, exhibit significant antiviral activity. Notably:

  • Inhibition of HIV-1 Integrase :
    • The compound has shown potential as an integrase strand transfer inhibitor (INSTI), which is crucial in HIV treatment. Structural modifications at the C2 and C3 positions of the indole core have been linked to enhanced activity against HIV integrase.
    • For example, a derivative with a halogenated benzene at the C6 position exhibited an IC₅₀ value of approximately 3.11 μM against HIV integrase .
  • Mechanism of Action :
    • The indole core and carboxyl group are believed to chelate with magnesium ions within the active site of integrase. This interaction is essential for inhibiting the viral replication process .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications:

CompoundIC₅₀ (μM)Key Modifications
Parent Compound32.37None
Halogenated Derivative3.11C6 position modification
C3 Long Chain Derivative0.13Extended chain at C3

These modifications enhance binding affinity and improve inhibitory effects on viral enzymes .

Study on Antiviral Efficacy

A recent study focused on the synthesis and evaluation of various indole derivatives demonstrated that compounds modified at the C3 position exhibited significantly improved antiviral activity compared to unmodified versions. The introduction of hydrophobic groups at this position was particularly effective in increasing binding interactions with viral proteins .

Comparative Analysis with Other Compounds

In comparative studies involving other indole derivatives:

  • The cyclohepta[b]indole derivatives consistently outperformed simpler indole structures in terms of antiviral efficacy.
  • The best-performing derivative showed an IC₅₀ value comparable to leading antiretroviral drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid

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